
(1-propyl-1H-pyrazol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-propyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a propyl group at the 1-position and a boronic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrazole derivative with a boronic acid reagent in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (1-propyl-1H-pyrazol-3-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-propyl-1H-pyrazol-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents like ethanol, water, or tetrahydrofuran (THF) under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyrazoles, pyrazolines, and boronic esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1-propyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (1-propyl-1H-pyrazol-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The pyrazole ring can interact with receptor sites through hydrogen bonding and hydrophobic interactions, modulating receptor activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1-propyl-1H-pyrazol-3-yl)boronic acid include:
(1-propyl-1H-pyrazol-4-yl)boronic acid: A structural isomer with the boronic acid group at the 4-position.
(1-methyl-1H-pyrazol-3-yl)boronic acid: A derivative with a methyl group instead of a propyl group at the 1-position.
(1H-pyrazol-3-yl)boronic acid: The parent compound without any alkyl substitution at the 1-position.
Uniqueness
This compound is unique due to the presence of both the propyl group and the boronic acid group, which confer specific chemical reactivity and biological activity. The propyl group can enhance the lipophilicity and membrane permeability of the compound, while the boronic acid group provides a versatile handle for further functionalization and interaction with biological targets .
Propriétés
Formule moléculaire |
C6H11BN2O2 |
|---|---|
Poids moléculaire |
153.98 g/mol |
Nom IUPAC |
(1-propylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-2-4-9-5-3-6(8-9)7(10)11/h3,5,10-11H,2,4H2,1H3 |
Clé InChI |
UZEZXSGOWUDKBH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(C=C1)CCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


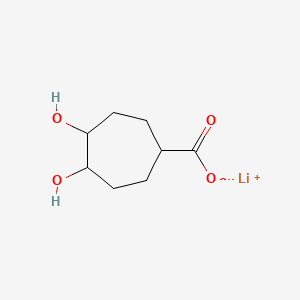

![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)

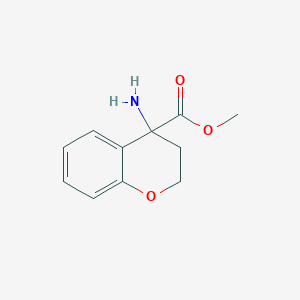
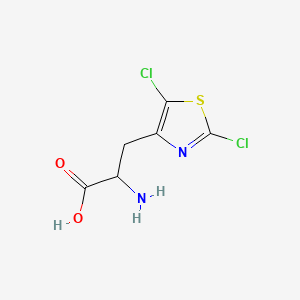
![6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13569134.png)
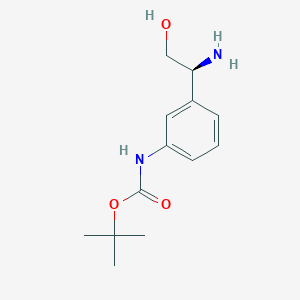
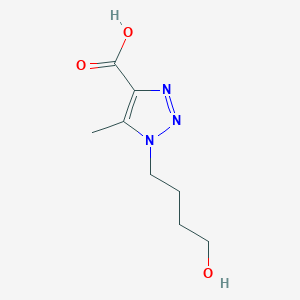

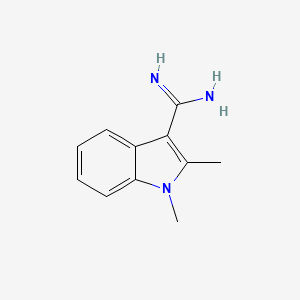
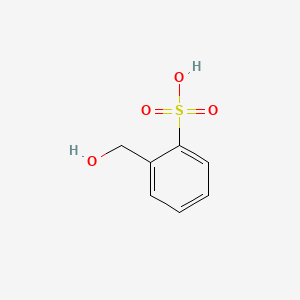

![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)
